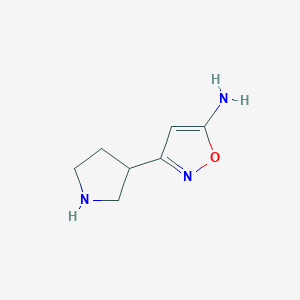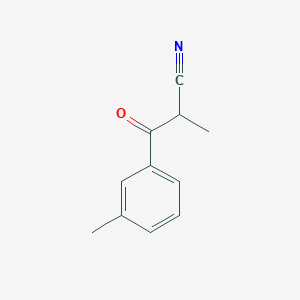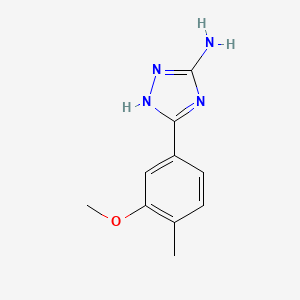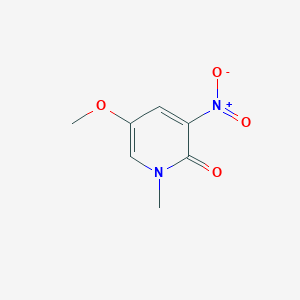
2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 1-methylimidazole.
Condensation Reaction: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with the imidazole ring in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the chlorine atoms on the phenyl ring, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol or water.
Major Products:
Oxidation: Formation of 2-(2,5-dichlorophenyl)-5-carboxylic acid-1H-imidazole.
Reduction: Formation of this compound.
Substitution: Formation of 2-(2,5-dihydroxyphenyl)-5-methyl-1H-imidazole or 2-(2,5-diaminophenyl)-5-methyl-1H-imidazole.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it may interfere with the synthesis of essential cellular components, leading to the death of the microorganism.
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(2,6-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(2,5-Dichlorophenyl)-4-methyl-1H-imidazole
Comparison:
- Structural Differences: The position of chlorine atoms and the methyl group can vary, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C10H8Cl2N2 |
|---|---|
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14) |
Clé InChI |
DKQLXUCBNHKRGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13663217.png)


![5-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663232.png)




![5-Iodothieno[2,3-d]pyrimidine](/img/structure/B13663257.png)


